molecular formula C19H34N6O7S B12529422 L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine CAS No. 820978-11-8

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine

Cat. No.: B12529422
CAS No.: 820978-11-8
M. Wt: 490.6 g/mol
InChI Key: AQMKOWYUUFSODT-XUXIUFHCSA-N
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Description

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine is a peptide compound composed of five amino acids: serine, lysine, proline, cysteine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for modifying amino groups.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl: A related peptide with variations in amino acid sequence.

Uniqueness

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly influence its stability and biological activity compared to other similar peptides.

Properties

CAS No.

820978-11-8

Molecular Formula

C19H34N6O7S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C19H34N6O7S/c20-6-2-1-4-12(23-16(29)11(21)9-26)19(32)25-7-3-5-14(25)18(31)24-13(10-33)17(30)22-8-15(27)28/h11-14,26,33H,1-10,20-21H2,(H,22,30)(H,23,29)(H,24,31)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

AQMKOWYUUFSODT-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)N)C(=O)NC(CS)C(=O)NCC(=O)O

Origin of Product

United States

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